2-[3-(trifluoromethyl)phenoxy]pyrazine
Description
2-[3-(Trifluoromethyl)phenoxy]pyrazine (CAS: Not explicitly provided; referenced in ) is a heteroaromatic compound featuring a pyrazine core substituted with a 3-(trifluoromethyl)phenoxy group. The trifluoromethyl (-CF₃) moiety enhances lipophilicity and metabolic stability, making it a critical functional group in agrochemical and pharmaceutical intermediates .
For example, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine is synthesized via substitution reactions on dichloropyrazine precursors using hydrazine hydrate and phenoxy-group donors under reflux conditions . Similarly, chlorinated pyrazines (e.g., 2-chloro-3-aminopyrazine) serve as intermediates for introducing phenoxy or trifluoromethyl groups in agrochemical syntheses .
Applications: Trifluoromethylated pyrazines are prevalent in herbicides (e.g., propyrisulfuron) and fungicides, where their electron-withdrawing substituents enhance target binding and environmental stability .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-3-9(6-8)17-10-7-15-4-5-16-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZFFMLBBHSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(trifluoromethyl)phenoxy]pyrazine typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyrazine in the presence of a palladium catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated pyrazine with a phenol derivative bearing a trifluoromethyl group.
Chemical Reactions Analysis
2-[3-(trifluoromethyl)phenoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the pyrazine ring to dihydropyrazine derivatives.
Scientific Research Applications
2-[3-(trifluoromethyl)phenoxy]pyrazine has several applications in scientific research:
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)phenoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized below:
Substituent Impact :
- Electron-Withdrawing Groups (EWGs) : The -CF₃ group increases electrophilicity of the pyrazine ring, facilitating nucleophilic substitutions. Chlorine atoms (e.g., in 2-chloro-6-...pyrazine) further activate the ring for subsequent reactions .
- Phenoxy vs. Methoxy: Trifluoromethoxy (-OCF₃) substituents () offer greater hydrolytic stability compared to -CF₃-phenoxy groups, influencing compound half-life in biological systems .
Challenges and Innovations
- Synthetic Limitations : Chlorine-free pyrazines (e.g., 2-hydroxypyrazine) resist trifluoromethoxy group installation, necessitating pre-functionalized intermediates .
- Yield Optimization : Multi-step syntheses (e.g., propyrisulfuron’s 16% total yield) highlight the need for catalytic improvements, such as flow chemistry or microwave-assisted reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
